molecular formula C14H11NO B189274 1-(9H-carbazol-1-yl)ethanone CAS No. 23592-69-0

1-(9H-carbazol-1-yl)ethanone

Cat. No.: B189274
CAS No.: 23592-69-0
M. Wt: 209.24 g/mol
InChI Key: DJKHQIBUPFQJAI-UHFFFAOYSA-N
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Description

1-(9H-Carbazol-1-yl)ethanone (CAS 23592-69-0), also known as 1-Acetylcarbazole, is a high-purity carbazole derivative of significant interest in advanced research and development . This compound features a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol . The carbazole core, a tricyclic structure comprising two benzene rings fused to a five-membered nitrogen-containing ring, provides a versatile scaffold for synthesizing complex molecules . As a building block, its primary research value lies in its application across multiple cutting-edge fields. It serves as a critical intermediate in the development of organic electronic materials, where carbazole derivatives are prized for their electron-donating capabilities and role in stabilizing triplet emitters for light-emitting diodes (OLEDs) . Furthermore, functionalized carbazoles are explored for creating novel pharmaceuticals, as the core structure is present in various bioactive molecules and alkaloids . In synthetic chemistry, it is a valuable precursor for constructing more complex heterocyclic systems used in material science and medicinal chemistry research. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(9H-carbazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-9(16)10-6-4-7-12-11-5-2-3-8-13(11)15-14(10)12/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKHQIBUPFQJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364850
Record name ACETYLCARBAZOLE
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23592-69-0
Record name 1-(9H-Carbazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23592-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ACETYLCARBAZOLE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization of 1 9h Carbazol 1 Yl Ethanone

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to trace the connectivity of protons within the individual benzene (B151609) rings of the carbazole (B46965) structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the placement of the acetyl group at the C-1 position by showing a correlation between the carbonyl carbon and protons on the carbazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pattern of the molecule. The analysis would confirm the molecular formula (C₁₄H₁₁NO) by identifying the molecular ion peak (M⁺). The fragmentation pattern would provide further structural evidence, likely showing the loss of a methyl group ([M-15]⁺) or an acetyl group ([M-43]⁺) as characteristic fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For 1-(9H-carbazol-1-yl)ethanone, with a molecular formula of C14H11NO, the calculated exact mass is 209.08406 Da. nih.gov

In the mass spectrum of this compound, the molecular ion peak [M]+• is observed at m/z 209. nih.gov The fragmentation pattern provides significant insights into the molecule's structure. A prominent fragment is typically observed at m/z 167, corresponding to the loss of the acetyl group (CH3CO•), which has a mass of 42 Da. This fragmentation is a characteristic alpha-cleavage adjacent to the carbonyl group, leading to the formation of a stable carbazole radical cation. libretexts.orglibretexts.org Another significant fragment can be seen at m/z 166, which likely arises from the subsequent loss of a hydrogen atom from the carbazole radical cation. nih.gov The observation of these key fragments confirms the presence of both the carbazole and acetyl moieties within the molecular structure.

HRMS Fragmentation Data for this compound

m/zProposed FragmentFormulaInterpretation
209[M]+•[C14H11NO]+•Molecular Ion
167[M - CH2CO]+•[C12H9N]+•Loss of the acetyl group
166[M - CH3CO]+[C12H8N]+Loss of a hydrogen atom from the carbazole radical cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The UV-Vis spectrum of carbazole and its derivatives is characterized by distinct absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions. researchgate.net For the parent carbazole molecule, characteristic absorption peaks are observed around 323 nm. aatbio.com

In the case of this compound, the presence of the acetyl group conjugated with the carbazole ring system influences the electronic transitions. Based on data from similar carbazole derivatives, such as 1-(9-benzyl-1-methyl-9H-carbazol-2-yl)ethanone, several absorption maxima can be expected. clockss.org Typically, intense absorptions corresponding to π → π* transitions of the carbazole aromatic system are observed at shorter wavelengths, likely around 220 nm and 256 nm. clockss.org Additional π → π* transitions, influenced by the acetyl substituent, are expected at longer wavelengths, around 306 nm and 356 nm. clockss.org The weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is often observed as a shoulder on the more intense π → π* bands.

Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

Approximate λmax (nm)Type of TransitionChromophore
~220π → πCarbazole Ring
~256π → πCarbazole Ring
~306π → πConjugated System
~356π → πConjugated System
Shouldern → π*Carbonyl Group

Other Spectroscopic Methods for Comprehensive Characterization

A comprehensive characterization of this compound involves the application of other spectroscopic techniques to complement the data from HRMS and UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. clockss.org Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the N-H stretching vibration of the carbazole moiety would appear as a sharp peak around 3400 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. clockss.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. In the ¹H NMR spectrum of this compound, the aromatic protons of the carbazole ring would appear as a complex multiplet in the downfield region (typically between 7.0 and 8.5 ppm). The singlet for the methyl protons of the acetyl group would be observed in the upfield region, likely around 2.7 ppm. clockss.org The N-H proton of the carbazole would give a broad singlet at a variable chemical shift. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (around 200 ppm), the aromatic carbons of the carbazole ring (in the 110-145 ppm range), and the methyl carbon of the acetyl group (around 30 ppm). clockss.org

Photophysical Properties and Optoelectronic Relevance of 1 9h Carbazol 1 Yl Ethanone and Its Derivatives

Electronic Absorption Characteristics

The interaction of these carbazole-based molecules with light begins with the absorption of photons, a process dictated by their electronic structure.

Absorption Maxima and Molar Extinction Coefficients

Carbazole (B46965) derivatives are known for their strong absorption in the ultraviolet (UV) region. For instance, derivatives of 1-(9H-carbazol-1-yl)ethanone exhibit significant absorption bands. A derivative, 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), shows an absorption band in the 300-400 nm range, with a peak wavelength at 340 nm. watson-int.com Another related class of compounds, chalcone (B49325) derivatives incorporating a carbazole moiety, display intense absorption bands between 389 to 432 nm, with high molar extinction coefficients on the order of 10⁵ L mol⁻¹ cm⁻¹, indicative of efficient light absorption. scielo.br Similarly, europium complexes with carbazole-based β-diketonate ligands have shown molar absorption coefficients as high as 9.92 x 10⁴ L mol⁻¹ cm⁻¹. hhu.de

Table 1: Absorption Characteristics of Selected Carbazole Derivatives

Compound/Derivative Class Absorption Maxima (λmax) Molar Extinction Coefficient (ε)
1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime) 340 nm Not specified
Triphenylamino-Chalcones with Carbazole 389 - 432 nm ~10⁵ L mol⁻¹ cm⁻¹
Eu³⁺–Carbazole β-diketonate Complexes Not specified 8.65 x 10⁴ - 9.92 x 10⁴ L mol⁻¹ cm⁻¹

Influence of Molecular Structure and Solvent Polarity on Absorption Spectra

The molecular architecture and the surrounding solvent environment play crucial roles in modulating the absorption properties of these compounds. The introduction of different substituents to the carbazole core can significantly alter the electronic transitions. For example, the position of chloro-substitution on carbazole-thiazole dyes affects the position of the maximum absorption band. nih.gov

Solvent polarity also exerts a considerable influence, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can lead to shifts in the absorption maxima. beilstein-journals.org For some carbazole-based dyes, the position of the absorption band is dependent on the polarity of the solvent. nih.gov In certain carbazole-derived chalcones, the intramolecular charge transfer (ICT) band is particularly sensitive to the solvent environment. rsc.org This bathochromic (red) shift in more polar solvents suggests a more polar excited state that is stabilized by the solvent, thereby reducing the energy gap between the ground and excited states. rsc.org

Luminescence Behavior

Following light absorption, these molecules can dissipate the excess energy through the emission of light, a process known as luminescence. This property is central to their application in light-emitting devices.

Fluorescence Emission Spectra and Quantum Yields in Solution and Solid State

This compound derivatives are often fluorescent. For instance, 1-(9-ethyl-9H-carbazol-3-yl)ethanone serves as a building block for blue-emitting agents, with a reported emission maximum at 351 nm in ethanol (B145695) and a quantum yield of 0.42 in a physiological buffer after modification. smolecule.com A series of fluorescent compounds derived from carbazole demonstrated very high fluorescence quantum yields in solution, ranging from 0.88 to 1.00. researchgate.net In the solid state, these compounds also exhibit high fluorescence quantum yields, ranging from 0.40 to 0.85. researchgate.net The emission of chalcones with carbazole moieties is often more intense in the solid state. rsc.org

Table 2: Fluorescence Properties of Selected Carbazole Derivatives

Compound/Derivative Emission Maxima (λem) Quantum Yield (ΦF) State
Modified 1-(9-ethyl-9H-carbazol-3-yl)ethanone 351 nm (in ethanol) 0.42 (in buffer) Solution
Carbazole-derived fluorescent compounds Not specified 0.88 - 1.00 Solution
Carbazole-derived fluorescent compounds 385 - 422 nm 0.40 - 0.85 Solid
(E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones 525 nm (in acetone), 535 nm (in ethanol) Not specified Solution

Fluorescence Lifetimes and Analysis of Excited State Dynamics

Fluorescence lifetime measurements provide insights into the dynamics of the excited state. For certain carbazole derivatives, fluorescence lifetimes have been measured to be in the range of 2.09 to 3.91 nanoseconds in dichloromethane. researchgate.net The analysis of fluorescence lifetimes helps in understanding the various de-excitation pathways, including radiative (fluorescence) and non-radiative processes. The low fluorescence quantum yields observed in some triphenylamino-chalcone dyes are attributed to non-radiative deactivation of the excited state related to the rotation of aryl rings. scielo.br

Solvatochromic Effects on Emission Properties

The emission spectra of this compound derivatives are often highly sensitive to the solvent polarity. A notable red shift in the emission spectrum is commonly observed with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. innovareacademics.inresearchgate.net This positive solvatochromism is a hallmark of intramolecular charge transfer (ICT) characteristics. beilstein-journals.orgresearchgate.net For example, a carbazole-coupled phenanthridine (B189435) molecule shows a significant shift to higher wavelengths in more polar solvents like DMSO and 1,4-dioxane. rsc.org This stabilization of the polar excited state in polar solvents decreases the energy gap for emission. rsc.org In some cases, a large red shift in the fluorescence spectrum is observed when moving to more polar solvents like ethanol and acetone. innovareacademics.in This tunability of emission color with solvent polarity makes these compounds promising for applications such as sensors and color-tunable OLEDs. nih.gov

Phosphorescence Phenomena and Triplet State Properties

The carbazole moiety, a key component of this compound, is well-regarded for its high triplet energy level, which can be up to 3.0 eV. acs.org However, when conjugated with other molecular fragments, this energy level can decrease. acs.org The photophysical behavior of carbazole derivatives is significantly influenced by the energy gap between their singlet and triplet states. A smaller energy gap can facilitate intersystem crossing, a process crucial for phosphorescence. epa.gov

In some carbazole-based systems, the introduction of a donor-acceptor structure can convert a typically fluorescent molecule into one that exhibits both fluorescence and room-temperature phosphorescence (RTP). nih.gov This is achieved by using charge-transfer (CT) states as a bridge between singlet and triplet excitons. nih.gov For instance, incorporating a carbazole subunit into a naphthalimide core has been shown to induce RTP. nih.gov

Strategies to enhance phosphorescence often focus on suppressing non-radiative decay pathways and promoting intersystem crossing. epa.gov One effective method is to create a more rigid molecular structure. For example, in a related compound, (9H-carbazol-9-yl)(phenyl)methanone (CPM), locking the structure to inhibit intramolecular twisting and vibrations led to a nearly forty-fold increase in phosphorescence lifetime. epa.gov This structural rigidity minimizes the energy gap between the singlet and triplet states, thereby favoring the generation of triplet excitons. epa.gov

The triplet state (T1) to ground state (S0) transition is spin-forbidden, resulting in characteristically longer exciton (B1674681) lifetimes for phosphorescence (approximately 10⁻⁶ to 10 seconds) compared to fluorescence. researchgate.net In molecules where the energy difference between the first excited singlet state (S1) and the T1 state is small, reverse intersystem crossing (RISC) can occur, where excitons in the triplet state return to the singlet state. researchgate.net

Photochemical Stability and Degradation Pathways

Carbazole and its derivatives are recognized for their photochemical stability. However, like many organic compounds, they are susceptible to degradation under certain conditions, particularly upon exposure to UV light or through electrochemical processes.

A common degradation pathway for carbazole derivatives involves the carbon-nitrogen (C-N) bond. The relatively weak C-N bond in aromatic amines, a class to which carbazoles are related, can be cleaved upon excitation, which can occur through the recombination of charge carriers in an electroluminescent device or by absorbing UV light. acs.org Studies on the degradation of tris(4-carbazoyl-9-ylphenyl)amine (TCTA) revealed that both the C(sp²)-N(sp³) and C(sp²)-N(sp²) bonds can dissociate, with calculated neutral bond dissociation energies of 3.2 eV and 3.6 eV, respectively. acs.org

Electrochemical studies have shown that carbazole radical cations can undergo dimerization, leading to the formation of 3,3'-biscarbazole. acs.org This is supported by the observation of irreversible oxidation at the 3-position of the carbazole unit during cyclic voltammetry. acs.org

The photodegradation of related structures has been observed in various contexts. For example, the anti-inflammatory drug diclofenac, upon irradiation, can undergo ring closure to form a carbazole derivative, carbazole-1-acetic acid, which is considered a primary and stable photolytic degradation product. researchgate.net This indicates the inherent stability of the formed carbazole ring structure even as other parts of the parent molecule break down. researchgate.net The presence of impurities or degradation products can cause carbazole compounds, which are typically colorless, to appear yellowish or brownish. solubilityofthings.com

Potential in Optoelectronic Applications

The unique electronic and photophysical properties of carbazole derivatives, including this compound, make them promising candidates for a variety of optoelectronic applications.

Carbazole-based materials are extensively used in the fabrication of Organic Light-Emitting Diodes (OLEDs), particularly as host materials in phosphorescent OLEDs (PHOLEDs). acs.orgmdpi.com Their high triplet energy allows for efficient energy transfer to phosphorescent guest emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. mdpi.com The carbazole moiety's electron-donating nature contributes to enhanced electroluminescence efficiency.

Derivatives of carbazole are employed in various layers of the OLED device stack, including as hole-transporting layers (HTL), electron-blocking layers (EBL), and light-emitting layers (LEL). ktu.edu For instance, 1-(9-ethyl-9H-carbazol-3-yl)ethanone is noted for its use as an organic electroluminescent material. chembk.com The performance of these materials is linked to their ability to facilitate charge injection and transport, which is determined by their HOMO and LUMO energy levels. acs.org

Electroluminescent Properties of Selected Carbazole Derivatives
CompoundRole in OLEDKey PropertyReference
Carbazole DerivativesHost Material in PHOLEDsHigh Triplet Energy (~3.0 eV) acs.org
1-(9-ethyl-9H-carbazol-3-yl)ethanoneElectroluminescent MaterialFluorescent and Electroluminescent chembk.com
Carbazole-based RadicalsEmitting LayerBipolar Charge Transport nih.gov

The π-conjugated system of the carbazole core provides good charge carrier mobility, making these compounds suitable for use as organic semiconductors. Carbazole derivatives have been investigated for applications in organic thin-film transistors (OTFTs) and as semiconductor materials in various organic electronic devices. verypharm.comub.edu

Research has shown that stable radicals containing carbazole moieties can exhibit well-balanced, bipolar charge transport, meaning they can effectively transport both holes and electrons. nih.gov For some carbazole-based radicals, charge mobility values have been measured in the range of 10⁻⁵ to 10⁻⁴ cm²/V·s. nih.gov The ionization potential (IP) and electron affinity (EA) of these materials are critical parameters, with lower IP values indicating better electron-donating (hole-transporting) capabilities. nih.gov The molecular structure, including the nature and position of substituent groups, significantly impacts the charge transport properties. ub.edu

Charge Transport Properties of Carbazole-Based Radicals
Compound TypeTransport PropertyMobility Range (cm²/V·s)Reference
Carbazole-based Radicals (general)Bipolar (Hole and Electron)10⁻⁵ to 10⁻⁴ nih.gov
Dimethylacridan-based RadicalBipolar, BalancedHole: 7.35 × 10⁻⁴, Electron: 4.51 × 10⁻⁴ nih.gov

Derivatives of this compound have demonstrated high efficiency as photoinitiators for the radical photopolymerization of unsaturated compounds, such as vinyl monomers and acrylates. chemicalbook.comchemicalbook.com These compounds, upon exposure to UV light, generate free radicals that initiate the polymerization chain reaction.

Specifically, 1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), a derivative, is highlighted as a highly efficient photoinitiator suitable for applications requiring high photosensitivity and rapid curing times, such as in coatings, inks, and adhesives. chemicalbook.comchemicalbook.comgoogle.com The carbazole moiety's ability to absorb UV light efficiently allows these initiators to function effectively, sometimes at lower energy levels compared to other systems. Recent research has also focused on developing novel carbazole-based photoinitiators that can be activated by visible light sources like LEDs, expanding their range of applications. researchgate.net

Electrochemical Behavior and Redox Chemistry of 1 9h Carbazol 1 Yl Ethanone Systems

Cyclic Voltammetry (CV) Studies and Redox Potentials

Anodic Oxidation Processes and Cation Radical Formation

The carbazole (B46965) moiety is known to undergo oxidation, typically involving the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO). This process results in the formation of a cation radical. For many carbazole derivatives, this initial oxidation is a key step that can be followed by further chemical reactions, such as dimerization or polymerization, particularly if the 3, 6, or 9 positions are unsubstituted.

In the case of 1-(9H-carbazol-1-yl)ethanone, the acetyl group at the 1-position would influence the electron density of the carbazole ring system. As an electron-withdrawing group, it is expected to make the oxidation of the carbazole nucleus more difficult compared to unsubstituted carbazole, thus shifting the oxidation potential to more positive values. The stability and subsequent reactivity of the formed cation radical would be a key area of investigation in any future CV studies.

Cathodic Reduction Processes

The cathodic reduction of carbazole derivatives is less commonly studied than their oxidation. However, for this compound, the presence of the ketone functional group provides a potential site for reduction. Carbonyl groups can typically be reduced electrochemically, often in a one- or two-electron process, which could lead to the formation of an alcohol or a pinacol-type dimer, depending on the experimental conditions. A detailed CV study would be necessary to determine the reduction potential and the nature of the reduction products for this specific compound.

Reversibility and Irreversibility of Electron Transfer Events

The reversibility of the redox processes observed in cyclic voltammetry provides insight into the stability of the electrochemically generated species. A reversible process indicates that the species formed upon electron transfer (e.g., the cation radical) is stable on the timescale of the CV experiment. In contrast, an irreversible process suggests that the initial product of electron transfer rapidly undergoes subsequent chemical reactions. For many carbazole derivatives, the initial oxidation can be quasi-reversible or irreversible due to follow-up coupling reactions of the cation radicals. The specific reversibility for this compound would need to be determined experimentally.

Determination of Frontier Molecular Orbital (FMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties of a molecule. These can be estimated from cyclic voltammetry data.

Highest Occupied Molecular Orbital (HOMO) Energy Derived from Oxidation Potentials

The HOMO energy level can be empirically calculated from the onset potential of the first oxidation peak in the cyclic voltammogram. A higher (less positive) oxidation potential generally corresponds to a higher HOMO energy level, indicating that the molecule is more easily oxidized. For this compound, the electron-withdrawing nature of the acetyl group is expected to lower the HOMO energy level compared to unsubstituted carbazole.

Lowest Unoccupied Molecular Orbital (LUMO) Energy Derived from Reduction Potentials

Similarly, the LUMO energy level can be estimated from the onset potential of the first reduction peak. A lower (less negative) reduction potential typically indicates a lower LUMO energy level, meaning the molecule is more easily reduced. The presence of the acetyl group, with its carbonyl moiety, is expected to lower the LUMO energy of this compound, making it a better electron acceptor than carbazole itself.

Due to the absence of specific experimental data, a quantitative data table for the electrochemical properties of this compound cannot be provided at this time. The information presented here is based on the general electrochemical behavior of related carbazole compounds. Further experimental research is required to fully elucidate the specific redox chemistry of this molecule.

Electrochemical Polymerization and Electrodeposited Film Formation

The electropolymerization of carbazole and many of its derivatives typically proceeds via the oxidative coupling of monomer units. This process is initiated by the oxidation of the carbazole moiety to a radical cation. Subsequent radical-radical coupling or radical-monomer reactions lead to the formation of dimers and ultimately a polymer film on the electrode surface. The most favorable positions for this coupling are typically the 3- and 6-positions, and to a lesser extent, the 2- and 7-positions, due to the high electron density at these sites. The nitrogen atom of the carbazole ring can also be involved in the linkage if it is not substituted.

Increased Oxidation Potential: The acetyl group's electron-withdrawing nature would likely make the carbazole ring more difficult to oxidize, thus requiring a higher potential to initiate the formation of the radical cation necessary for polymerization.

Altered Regioselectivity of Coupling: The change in electron density distribution across the carbazole nucleus may alter the preferred sites for radical coupling, potentially leading to different polymer linkages compared to unsubstituted carbazole.

Modified Film Properties: Should polymerization occur, the resulting film's morphology, conductivity, and electrochromic properties would be influenced by the presence of the acetyl group.

Without experimental data from techniques such as cyclic voltammetry, chronoamperometry, or spectroelectrochemistry for this compound, any description of its electropolymerization remains speculative.

Mechanistic Studies of Electrochemical Transformations

The study of the mechanisms of electrochemical transformations of carbazoles provides valuable insights into their redox chemistry and polymerization pathways. For carbazole itself, the anodic oxidation mechanism is well-established to involve the formation of a radical cation, which then undergoes dimerization.

In the case of substituted carbazoles, the nature and position of the substituent play a crucial role in the reaction mechanism. For instance, early work by Ambrose and Nelson on N-acetyl carbazole indicated that its anodic oxidation is "extremely complicated," suggesting that the acetyl group introduces complex reaction pathways beyond simple polymerization. This complexity is likely to be mirrored, if not amplified, in this compound, where the acetyl group is directly attached to the carbazole ring.

A mechanistic study of the electrochemical transformations of this compound would necessitate a detailed investigation using techniques such as:

Cyclic Voltammetry: To determine the oxidation and reduction potentials and to assess the reversibility of the redox processes.

Spectroelectrochemistry (UV-Vis, EPR): To identify the transient species, such as radical cations, formed during the electrochemical process.

Controlled-Potential Electrolysis and Product Analysis: To isolate and identify the products of the electrochemical reaction, which would provide direct evidence for the reaction pathway.

As of the current body of scientific literature, such detailed mechanistic studies for this compound have not been reported. Therefore, a scientifically accurate and detailed account of its electrochemical transformation mechanisms cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of 1 9h Carbazol 1 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various properties of carbazole (B46965) derivatives.

Optimized Geometries and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. The process involves optimizing the molecular geometry to find the lowest energy conformation. For carbazole derivatives, the planarity of the carbazole ring system is a key feature, but the orientation of substituents can lead to different conformers.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Carbazole (Illustrative) (Note: This table is illustrative as specific data for 1-(9H-carbazol-1-yl)ethanone was not found. The values are based on general findings for similar carbazole derivatives.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (Carbazole)~1.37 - 1.40--
C-C (Aromatic)~1.38 - 1.42~118 - 122-
C-C (Acetyl)~1.51--
C=O (Acetyl)~1.23--
C(Carbazole)-C(Acetyl)~1.49--
Dihedral(Carbazole-Acetyl)--Variable

Electronic Structure Analysis and Charge Distribution

DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and atomic charges. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. The Mulliken population analysis is one method used to assign partial charges to individual atoms. najah.edu

For this compound, the carbazole moiety is an electron-donating group, while the acetyl group is an electron-withdrawing group. This electronic push-pull character influences the charge distribution across the molecule. The nitrogen atom and the carbazole ring system will have a different electron density compared to the acetyl group. The molecular electrostatic potential (MEP) map is another tool derived from DFT that visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. najah.eduresearchgate.net

Frontier Molecular Orbital (FMO) Energies and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). researchgate.net Their energies and the energy gap (ΔE = ELUMO - EHOMO) are fundamental parameters that govern the electronic and optical properties of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies that the molecule can be more easily excited. researchgate.net

In this compound, the electron-donating carbazole moiety primarily contributes to the HOMO, while the electron-withdrawing acetyl group influences the LUMO. rsc.orgrsc.org DFT calculations can precisely determine the energies of these orbitals. The HOMO-LUMO gap is a key factor in determining the molecule's absorption and emission characteristics, with a smaller gap often corresponding to absorption at longer wavelengths. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: These values are illustrative and based on typical ranges for carbazole derivatives. )

ParameterEnergy (eV)
EHOMO~ -5.8
ELUMO~ -2.3
Energy Gap (ΔE)~ 3.5

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

DFT methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for 1H and 13C are a standard application of DFT. uni-bonn.de By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. Discrepancies between calculated and experimental shifts can sometimes be attributed to factors like intermolecular interactions or the acidity of protons. researchgate.net

Vibrational Frequencies: DFT can compute the vibrational frequencies corresponding to the normal modes of the molecule. derpharmachemica.com These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netmdpi.com Characteristic vibrational modes for this compound would include C-H stretching, C=O stretching of the acetyl group, and various ring vibrations of the carbazole system. derpharmachemica.com

UV-Vis Transitions: The electronic absorption spectra (UV-Vis) can be simulated using TD-DFT, which builds upon the ground-state DFT calculations. This method predicts the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net For this compound, the transitions would likely involve π-π* transitions within the carbazole ring and charge-transfer transitions from the carbazole donor to the acetyl acceptor. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is an extension of DFT that allows for the investigation of electronic excited states. rsc.orguci.edu It is the primary computational tool for predicting UV-Vis absorption and emission spectra. rsc.org By calculating the response of the electron density to a time-dependent electric field, TD-DFT can determine the energies of excited states and the probabilities of transitions to these states. uci.edu

For this compound, TD-DFT would be used to understand the nature of its electronic transitions. researchgate.net It can identify whether an excitation is localized on the carbazole moiety, the acetyl group, or if it corresponds to an intramolecular charge transfer (ICT) state, where electron density moves from the carbazole to the acetyl group upon excitation. escholarship.org The accuracy of TD-DFT predictions can depend on the choice of the functional. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and TD-DFT are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent effects, and other dynamic processes.

For this compound, MD simulations could be employed to study its behavior in a solvent, exploring how solvent molecules arrange around it and how this affects its conformation and properties. MD can also be used to sample different conformations of the molecule, which can then be used as starting points for DFT calculations to obtain more accurate averaged properties. Studies on other carbazole derivatives have used MD simulations to understand interactions with biological targets. mdpi-res.com

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and characterizing the fleeting transition states involving carbazole derivatives. While direct computational studies focused exclusively on the reaction mechanisms of this compound are not extensively documented, research on related carbazole systems provides significant, transferable insights into its likely reactivity. These theoretical investigations help map out potential energy surfaces, identify intermediates, and calculate the energy barriers associated with different reaction pathways.

Electrophilic Attack on the Carbazole Ring

Theoretical studies on the oxidative coupling reactions of carbazole-based polycyclic aromatic hydrocarbons offer a clear picture of electrophilic attacks on the carbazole nucleus. acs.orgnih.gov These investigations reveal that the primary oxidation pathway involves the 3- and 6-positions of the carbazole moiety, which is attributed to their high electron density. acs.orgnih.gov The mechanisms for subsequent dimerization and cyclization reactions have been clarified through theoretical calculations, highlighting the formation of an arenium cation intermediate.

Reaction PathwaySpeciesRelative Energy (kcal/mol)
Dimerization Reactants (DIMIM1AC + HPB-2Car)0.00
Transition State (DIMTSAC)+37.41
Intermediate (DIMIM2AC)+36.86
Cyclization Reactant (CYCIM1AC)0.00
Transition State (CYC1TSAC)+42.67
Intermediate (CYC1IM2AC)+40.77
Product (CYC1P)-34.30

Data sourced from computational studies on carbazole-based polycyclic aromatic hydrocarbons. acs.orgnih.gov The energies are relative to the respective starting intermediates for each pathway.

Reactivity of the Carbazole N-H Bond

The nitrogen atom of the carbazole ring also plays a crucial role in various reactions. DFT calculations (at the M06/def2TZVP/SMD level) have been employed to study the mechanism of palladium-catalyzed aryl amination reactions where carbazole acts as a ligand or is a byproduct of precatalyst activation. acs.org The carbazole N-H is acidic enough (pKa ≈ 19.9 in DMSO) to be deprotonated by a strong base like sodium tert-butoxide (NaOtBu). acs.org Computational modeling shows this deprotonation to be energetically favorable. acs.org

The resulting carbazolyl anion is a potent nucleophile. In the context of a palladium catalytic cycle, the replacement of a chloride ligand on a Pd(II) complex by the carbazolyl anion was found to be a highly favorable step, forming a stable aryl carbazolyl Pd(II) complex. acs.org This highlights a key mechanistic step where the carbazole moiety can actively participate in transition metal-catalyzed processes.

Reaction StepSpeciesCalculated Energy Change (kcal/mol)
Deprotonation Carbazole + Base → BaseCz-4.0
Ligand Exchange Pd-Cl Intermediate + Carbazolyl Anion → Pd-Carbazolyl Complex (8Cz)-39.3

Data sourced from DFT calculations on the role of NH-carbazole in aryl amination reactions. acs.org

Reactions Involving the Acetyl Group

The reactivity of the acetyl group itself can be explored through computational methods. For instance, a study on a bis-acetyl carbazole derivative used as a photoremovable protecting group employed Time-Dependent DFT (TD-DFT) calculations to investigate the photorelease mechanism. researchgate.net The theoretical results supported a mechanism involving photoheterolysis, where upon excitation by light, the molecule undergoes a process in the excited state that leads to the formation of a stable carbocation intermediate through the loss of a carboxylic acid. researchgate.net The stability of this carbocation was attributed to the delocalization of the positive charge across the carbazole fluorophore. researchgate.net While this study was not on this compound itself, it provides a validated theoretical model for a potential photochemical reaction pathway involving the acetyl group on a carbazole scaffold.

Chemical Transformations and Derivatization Reactions of the Acetyl Group and Carbazole Core

Reactions Involving the C1-Acetyl Moiety

The acetyl group at the C1-position is a hub of reactivity, susceptible to a variety of transformations that alter its oxidation state and enable the formation of new carbon-carbon and carbon-heteroatom bonds.

Reduction of the Ketone Functionality to Alcohol or Alkane

The ketone of the C1-acetyl group can be selectively reduced to either a secondary alcohol or completely deoxygenated to an ethyl group, providing pathways to different classes of carbazole (B46965) derivatives.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, 1-(1-(9H-carbazol-1-yl)ethyl)alcohol, can be achieved using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this transformation. A more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), will also readily afford the corresponding alcohol.

Reduction to Alkane: Complete reduction of the carbonyl group to a methylene (B1212753) group, yielding 1-ethyl-9H-carbazole, can be accomplished through classical deoxygenation methods. The Clemmensen reduction , which employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.inlibretexts.org However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups. An alternative under basic conditions is the Wolff-Kishner reduction . wikipedia.orgsciencemadness.org This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) hydrate (B1144303), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol. jk-sci.com The Huang-Minlon modification, which involves carrying out the reaction in a one-pot procedure with distillation of water to increase the reaction temperature, can often improve yields and shorten reaction times. sciencemadness.orgjk-sci.com

Table 1: Comparison of Reduction Methods for the C1-Acetyl Group
Reaction Reagents and Conditions Product Key Features
Reduction to Alcohol1. NaBH₄, Methanol/Ethanol 2. LiAlH₄, Diethyl ether/THF1-(1-(9H-carbazol-1-yl)ethyl)alcoholMild to strong reducing conditions, selective for the carbonyl group.
Clemmensen ReductionZn(Hg), conc. HCl, heat1-Ethyl-9H-carbazoleStrongly acidic conditions, suitable for acid-stable compounds. wikipedia.organnamalaiuniversity.ac.in
Wolff-Kishner ReductionH₂NNH₂·H₂O, KOH, Ethylene glycol, heat1-Ethyl-9H-carbazoleStrongly basic conditions, suitable for base-stable compounds. wikipedia.orgsciencemadness.orgjk-sci.com

Nucleophilic Additions to the Carbonyl Group (e.g., Oxime Formation)

The electrophilic carbon of the carbonyl group is a prime target for nucleophilic attack. A prominent example is the reaction with hydroxylamine (B1172632) to form an oxime. The formation of 1-(9H-carbazol-1-yl)ethanone oxime is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or sodium hydroxide, in a suitable solvent like ethanol. researchgate.netorgsyn.orgorgsyn.org This reaction proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the corresponding oxime. Oximes are valuable intermediates in organic synthesis and can undergo further transformations, such as the Beckmann rearrangement.

Alpha-Halogenation and Subsequent Substitution Reactions

The acidic nature of the α-protons on the methyl group of the acetyl moiety allows for facile halogenation. The reaction of this compound with bromine in acetic acid is expected to yield the corresponding α-bromo derivative, 2-bromo-1-(9H-carbazol-1-yl)ethanone. ijnc.irmasterorganicchemistry.comnih.govlibretexts.org This α-haloketone is a highly reactive intermediate.

The bromine atom serves as a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. semanticscholar.org A wide range of nucleophiles, such as amines, thiols, and azides, can displace the bromide to introduce new functional groups. For instance, reaction with various primary or secondary amines would lead to the formation of α-amino ketone derivatives, which are important precursors for the synthesis of various heterocyclic compounds.

Enolization and Condensation Reactions

Under basic or acidic conditions, this compound can undergo enolization to form an enol or an enolate. This reactive intermediate can then participate in various condensation reactions, leading to the formation of new carbon-carbon bonds.

A notable example is the Claisen-Schmidt condensation , which is a type of crossed aldol (B89426) condensation. wikipedia.orgnih.govscribd.com In this reaction, the enolate of this compound can react with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, in the presence of a base (e.g., NaOH or KOH). gordon.eduresearchgate.net The initial aldol addition product readily undergoes dehydration to yield an α,β-unsaturated ketone, a chalcone (B49325) derivative. These compounds are of significant interest due to their diverse biological activities. The general reaction involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. wikipedia.orglibretexts.org

Functionalization at Other Positions of the Carbazole Ring

While the acetyl group offers a primary site for modification, the carbazole ring itself can undergo functionalization, primarily through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Research on the electrophilic substitution of N-acetylcarbazole has shown that the N-acetylation deactivates the aromatic nucleus towards many electrophilic substitution reactions. rsc.org However, under specific conditions, certain substitutions can be achieved.

Friedel-Crafts Acylation: It has been demonstrated that Friedel-Crafts acylation of N-acetylcarbazole, catalyzed by aluminum trichloride, proceeds to give substitution products acylated at the 3- and 6-positions (meta to the nitrogen atom). rsc.orgorganic-chemistry.orgnih.gov This suggests that electrophilic attack on this compound would likely favor substitution on the unsubstituted benzene (B151609) ring.

Halogenation, Nitration, and Sulfonation: While the acetyl group is deactivating, the carbazole nucleus is generally susceptible to electrophilic attack. Standard halogenating agents (e.g., Br₂ in a suitable solvent), nitrating agents (e.g., a mixture of nitric and sulfuric acids), and sulfonating agents (e.g., fuming sulfuric acid) could potentially introduce substituents onto the carbazole ring. wikipedia.orgchemithon.comnih.govnjit.edu The precise location of substitution would depend on the interplay of the directing effects of the acetyl group and the nitrogen atom, as well as the reaction conditions. The positions meta to the nitrogen (C3 and C6) and ortho/para to the nitrogen on the unsubstituted ring (C5, C7, and C8) are potential sites of electrophilic attack.

Table 2: Summary of Functionalization Reactions of the Carbazole Ring
Reaction Type Typical Reagents Expected Outcome/Regioselectivity Reference
Friedel-Crafts AcylationAcyl chloride/anhydride, AlCl₃Substitution on the unsubstituted ring, likely at positions meta to the nitrogen (C6). rsc.org
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃Substitution on the carbazole nucleus, regioselectivity depends on conditions.-
NitrationHNO₃, H₂SO₄Introduction of a nitro group onto the carbazole ring.-
SulfonationFuming H₂SO₄Introduction of a sulfonic acid group onto the carbazole ring. wikipedia.org

Cross-Coupling Reactions for Conjugated Systems

The development of novel organic electronic materials often relies on the synthesis of extended π-conjugated systems. The carbazole nucleus is a valuable building block in this regard due to its electron-rich nature and excellent photophysical properties. "this compound" can serve as a versatile precursor for the synthesis of such conjugated systems through various palladium-catalyzed cross-coupling reactions. These reactions typically involve the formation of a carbon-carbon bond between an organometallic reagent and an organic halide.

To utilize "this compound" in cross-coupling reactions, it is first necessary to introduce a leaving group, typically a halogen, onto the carbazole core. The positions most susceptible to electrophilic halogenation on the carbazole ring are the 3, 6, and 8 positions. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be employed for this purpose. The resulting halogenated "this compound" derivatives can then participate in various cross-coupling reactions.

Suzuki Coupling:

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. A halogenated derivative of "this compound," for instance, 3-bromo-1-(9H-carbazol-1-yl)ethanone, can be coupled with a variety of aryl or heteroaryl boronic acids or esters to yield highly conjugated structures. These products can find applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net

A representative Suzuki coupling reaction is depicted below:

Table 1: Examples of Suzuki Coupling Reactions with Halogenated Carbazole Derivatives

Halogenated Carbazole DerivativeCoupling PartnerCatalystBaseProduct
3-Bromo-1-(9H-carbazol-1-yl)ethanonePhenylboronic acidPd(PPh₃)₄K₂CO₃3-Phenyl-1-(9H-carbazol-1-yl)ethanone
3,6-Dibromo-1-(9H-carbazol-1-yl)ethanoneThiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃3,6-Di(thiophen-2-yl)-1-(9H-carbazol-1-yl)ethanone
8-Iodo-1-(9H-carbazol-1-yl)ethanone9,9-Dioctylfluorene-2-boronic acid pinacol (B44631) esterSPhos Pd G2K₃PO₄8-(9,9-Dioctylfluoren-2-yl)-1-(9H-carbazol-1-yl)ethanone

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is particularly useful for synthesizing conjugated enynes and arylalkynes, which are important components in molecular wires and nonlinear optical materials. A halogenated "this compound" can be coupled with various terminal alkynes to introduce acetylenic linkages into the conjugated backbone. mdpi.com

A general scheme for the Sonogashira coupling is as follows:

Heck Coupling:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction can be employed to introduce vinyl groups onto the carbazole core of "this compound," leading to the formation of stilbene-like structures. These extended conjugated systems often exhibit interesting photoluminescent properties.

Derivatization for Analytical or Sensor Applications

The unique photophysical properties of the carbazole moiety make it an excellent fluorophore for the development of chemical sensors. The acetyl group in "this compound" provides a convenient handle for derivatization to introduce specific recognition sites for various analytes, such as metal ions, anions, or small organic molecules.

A common strategy for developing sensors from "this compound" involves the condensation of its acetyl group with a hydrazine derivative to form a hydrazone or Schiff base. This reaction introduces an imine (-C=N-) bond, which can act as a binding site for analytes. The binding event can lead to a change in the fluorescence or color of the molecule, allowing for the detection and quantification of the target analyte.

For example, condensation of "this compound" with hydrazine hydrate would yield the corresponding hydrazone. This hydrazone can be further reacted with various aldehydes or ketones to generate a library of Schiff bases with different recognition capabilities. The electronic properties of the substituent on the aldehyde or ketone can modulate the sensitivity and selectivity of the resulting sensor.

A general synthetic route to Schiff base derivatives of "this compound" is shown below:

These Schiff base derivatives can act as chemosensors through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For instance, the lone pair of electrons on the imine nitrogen can participate in PET, quenching the fluorescence of the carbazole fluorophore. Upon binding of a metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Table 2: Potential Schiff Base Derivatives of "this compound" for Sensor Applications

Hydrazine DerivativeAldehyde/Ketone for CondensationPotential Target AnalyteSensing Mechanism
Hydrazine hydrateSalicylaldehydeMetal ions (e.g., Cu²⁺, Zn²⁺)Chelation-Enhanced Fluorescence (CHEF)
Thiosemicarbazide2-PyridinecarboxaldehydeAnions (e.g., F⁻, CN⁻)Hydrogen bonding and ICT
2-Hydrazinobenzothiazole4-(Dimethylamino)benzaldehydepH changesIntramolecular Charge Transfer (ICT)

The design and synthesis of such derivatives allow for the fine-tuning of their photophysical and recognition properties, leading to the development of highly sensitive and selective analytical tools for a wide range of applications in environmental monitoring, biomedical diagnostics, and materials science.

Emerging Applications in Advanced Functional Materials

Organic Semiconductor Materials for Electronic Devices

The carbazole (B46965) core is a well-established component in organic semiconductor research, prized for its excellent hole-transporting capabilities and high thermal stability. emerald.comresearchgate.net Polymers and small molecules derived from carbazole are integral to devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. mdpi.comresearchgate.net The electron-rich nature of the carbazole ring system facilitates the movement of positive charge carriers (holes), a critical function in many electronic devices. nih.govemerald.com

Poly(9H-carbazole) and its derivatives can be synthesized and deposited as thin films to act as the active semiconducting layer. nih.gov The introduction of substituents, such as the acetyl group in 1-(9H-carbazol-1-yl)ethanone, can be used to tune the material's energy levels (HOMO/LUMO), solubility, and morphology, thereby optimizing device performance. nih.goviaamonline.org For example, carbazole-based materials have been successfully employed as host materials in OLEDs and as hole-transport layers in perovskite solar cells, demonstrating their versatility and effectiveness. researchgate.netresearchgate.net

| Tunable Energy Levels | Electronic properties can be modified by adding electron-donating or -withdrawing groups. iaamonline.org | The acetyl group acts as a weak electron-withdrawing group, modifying the electronic structure. | Optimization of charge injection and transport in multilayer devices. |

Fluorescent Probes and Luminescent Materials

The inherent fluorescence of the carbazole scaffold makes it a valuable building block for luminescent materials and fluorescent sensors. emerald.com The large π-conjugated system allows for strong absorption in the UV region and emission in the visible spectrum, typically in the blue or violet range. nih.gov Derivatives of this compound can be incorporated into more complex molecular structures to create probes that exhibit changes in their fluorescence (such as intensity or wavelength) in response to specific analytes or environmental conditions.

Recent research has demonstrated the use of carbazole-based polymers as dual-channel optical probes for detecting ions like iodide (I⁻) and mercury (Hg²⁺). nih.gov In these systems, the polymer's fluorescence is quenched by one ion and can be subsequently recovered or "turned on" by another, allowing for sensitive and selective detection. nih.gov Furthermore, modifying carbazole with different functional groups can tune the emission color and properties, leading to the development of materials for a wide range of lighting and display applications. rsc.org

Table 2: Examples of Carbazole-Based Fluorescent Systems

System Type Principle of Operation Target Analyte/Application Key Finding
Dendritic Conjugated Polymer Fluorescence quenching/turn-on mechanism. nih.gov Iodide (I⁻) and Mercury (Hg²⁺) ions. nih.gov Achieved high sensitivity with detection limits in the nanomolar range. nih.gov
Platinum(II) Complex Carbazole modification to suppress molecular aggregation and excimer emission. rsc.org Polymer Light-Emitting Diodes (PLEDs). rsc.org Resulted in higher luminance and more stable electroluminescence spectra. rsc.org

| Benzoyl-carbazole | Exhibits Thermally Activated Delayed Fluorescence (TADF) in polar solvents. rsc.org | Fundamental photophysics, potential for OLEDs. | Dual fluorescence was found to result from a photochemical rearrangement process. rsc.org |

Photoactive Components in Polymer Science and Coatings

Derivatives of carbazole, including those based on an ethanone (B97240) structure, are utilized as photoactive components in polymer science, particularly in the field of photopolymerization. Certain carbazole derivatives can function as photoinitiators, which are molecules that generate reactive species (such as free radicals) upon exposure to light, typically UV light. smolecule.com These reactive species then initiate a chain reaction, leading to the polymerization and curing of resins and coatings. smolecule.com

The incorporation of the carbazole moiety is advantageous due to its strong light absorption properties. For instance, a complex derivative, 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]ethanone 1-(O-acetyloxime), has been identified as an efficient photoinitiator for UV-curable coatings and inks. smolecule.com This highlights the potential of the carbazole-ethanone framework in developing advanced materials where light-induced curing is required. Additionally, carbazole-modified ketonic resins have been synthesized that exhibit both fluorescence and semiconducting properties, opening up possibilities for multifunctional coatings. emerald.comresearchgate.net

Rational Design of Donor-π-Acceptor (D-π-A) Chromophores

The rational design of chromophores with a Donor-π-Acceptor (D-π-A) architecture is a powerful strategy for creating materials with tailored optical and electronic properties. In this framework, the electron-rich carbazole unit serves as an excellent electron donor (D). nih.gov It is connected to an electron-accepting group (A) through a π-conjugated bridge (or spacer), which facilitates charge delocalization.

In a molecule like this compound, the carbazole is the donor and the acetyl group is a mild acceptor. This basic D-A structure can be significantly enhanced by linking the carbazole donor to stronger acceptors (like cyano or oxadiazole groups) via extended π-systems. nih.govrsc.org This D-π-A design induces an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This ICT is fundamental to many important phenomena, including fluorescence and nonlinear optical activity. By carefully selecting the D, π, and A components, researchers can fine-tune the absorption and emission wavelengths, quantum yields, and other photophysical properties of the resulting materials. nih.govmdpi.com

Table 3: Components of Carbazole-Based D-π-A Systems

Component Role Examples of Moieties Effect on Properties
Donor (D) Provides electrons upon excitation. 9H-Carbazole, 9-Alkyl-carbazole. mdpi.com Determines the primary electron-donating strength and influences the HOMO level.
π-Bridge (π) Facilitates electronic communication between D and A. Thiophene, Phenyl, Ethynyl groups. mdpi.comresearchgate.net Affects the degree of conjugation, influencing absorption wavelength and charge transfer efficiency.

| Acceptor (A) | Accepts electrons upon excitation. | Cyano (-CN), Oxadiazole, Benzothiazole, Pyridazine. nih.govrsc.orgmdpi.com | Influences the LUMO level and the strength of the intramolecular charge transfer. |

Materials for Non-linear Optics

Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and light modulation. du.ac.irnih.gov The key to a large NLO response in organic molecules is an extended π-conjugated system and significant intramolecular charge transfer, characteristics found in D-π-A carbazole derivatives. tandfonline.comaip.org

The extensive electron delocalization within the carbazole ring system, coupled with the introduction of donor and acceptor groups, enhances the molecular polarizability and hyperpolarizability, which are measures of the NLO response. tandfonline.comku.ac.ae Experimental techniques like the Z-scan method have been used to investigate the NLO properties of carbazole derivatives, revealing phenomena such as saturation absorption and thermal-lensing effects. du.ac.ir Theoretical studies using Density Functional Theory (DFT) have further confirmed that modifying carbazole structures—for instance, by changing π-spacers or acceptor units—can dramatically enhance their NLO properties, making them promising candidates for next-generation optical devices. nih.govaip.orgnih.gov

Conclusion and Future Perspectives in 1 9h Carbazol 1 Yl Ethanone Research

Synthesis and Structure-Property Relationships: A Holistic View

A holistic understanding of any chemical compound begins with its synthesis, which dictates its availability for study and application. The structure-property relationship of 1-(9H-carbazol-1-yl)ethanone is intrinsically linked to the synthetic hurdles that have historically impeded its isolation. The carbazole (B46965) scaffold exhibits preferential reactivity at the electron-rich C-3, C-6, and N-9 positions in classical electrophilic substitution reactions. Consequently, direct and selective acylation at the less activated C-1 and C-8 positions is a formidable challenge. nih.gov

Traditional methods often result in mixtures of isomers, making the isolation of pure This compound difficult and inefficient. This synthetic barrier is a primary reason for the sparse data on its specific physical and chemical properties.

Recent advancements, however, offer a new perspective. The development of transition metal-catalyzed C-H activation and functionalization has emerged as a powerful strategy for modifying complex organic molecules with high regioselectivity. chim.it Several modern methods have been successfully developed for the C-1 functionalization of the carbazole nucleus:

Palladium-Catalyzed C-H Acylation: Researchers have developed methods using palladium catalysis to achieve site-selective acylation of the carbazole ring. nih.govresearcher.life One approach involves the use of a directing group, such as a pyrimidine (B1678525) attached to the carbazole nitrogen, to guide the palladium catalyst specifically to the C-1 position. rsc.org This allows for the introduction of an acyl group with high precision.

Palladium/Norbornene Cooperative Catalysis: Another sophisticated strategy involves a cooperative system where palladium and norbornene work in concert to facilitate the C-1 acylation of carbazole derivatives. This reaction proceeds through a stable six-membered palladacycle intermediate, ensuring excellent regioselectivity and compatibility with various functional groups. researchgate.net

Aerobic Oxidative Acylation: A sustainable method utilizes palladium acetate (B1210297) with molecular oxygen as the terminal oxidant and toluene (B28343) as the acyl source. This process provides a direct and environmentally benign route to C-1 acylated carbazoles without the need for additional organic solvents. nih.gov

These innovative synthetic routes are critical because they unlock the potential to produce This compound and its derivatives in sufficient quantities and purity for in-depth analysis. A holistic view suggests that the "property" of being difficult to synthesize has defined the research landscape for this compound. Now, as these synthetic challenges are overcome, the focus can shift towards elucidating its electronic, optical, and biological properties, which are currently largely undocumented.

Challenges and Opportunities in Targeted Functionalization and Material Design

The primary challenge in working with This compound lies in its synthesis and subsequent targeted functionalization. Overcoming the inherent reactivity of the carbazole ring to direct substituents to the C-1 position is a non-trivial task that, as discussed, is now being addressed with modern catalytic systems. nih.govresearchgate.net

Challenges:

Regioselectivity: Achieving selective C-1 functionalization without competing reactions at the C-3, C-6, or C-8 positions remains the principal challenge.

Directing Group Requirement: Many successful C-1 functionalization strategies rely on a directing group attached to the carbazole nitrogen, which must be installed and later potentially removed, adding steps to the synthetic sequence. rsc.org

Substrate Scope: While catalytic methods are powerful, their tolerance for other functional groups on the carbazole core can be limited, potentially restricting the synthesis of more complex, multifunctional derivatives based on the This compound scaffold.

Opportunities:

The new synthetic methodologies present significant opportunities for material design. The ability to selectively introduce an acetyl group at the C-1 position opens the door to a new class of carbazole isomers for applications in materials science.

Novel Building Blocks: This compound can serve as a versatile building block. The acetyl group is a synthetically useful handle for further chemical transformations, allowing for the construction of more elaborate molecular architectures, such as polymers and dendrimers.

Exploring Isomeric Effects: The precise placement of the acetyl group at C-1, as opposed to the more studied C-2, C-3 or N-9 positions, will undoubtedly influence the molecule's electronic structure, HOMO/LUMO energy levels, and photophysical properties. This provides a unique opportunity to study how isomeric structure impacts material performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Fine-Tuning Material Properties: The new synthetic routes that tolerate other substituents researchgate.net allow for the design of C-1 acylated carbazoles with additional functional groups. This enables the fine-tuning of properties for specific applications, creating materials with tailored charge transport capabilities, emission wavelengths, and thermal stability.

Interdisciplinary Research Avenues and Prospective Academic Inquiries

The newfound accessibility of This compound invites exploration across multiple scientific disciplines. While research on this specific isomer is nascent, the well-established utility of other carbazole derivatives provides a roadmap for future investigations.

Prospective Academic Inquiries:

Organic Electronics: A primary avenue of inquiry would be the characterization of the photophysical and electrochemical properties of This compound . Key questions include:

What are its absorption and emission spectra, quantum yield, and excited-state lifetime?

How do its HOMO/LUMO energy levels compare to the more common 3-acetyl and 9-acetyl isomers?

Could it function as a host material for phosphorescent emitters or as a component in thermally activated delayed fluorescence (TADF) materials?

Medicinal Chemistry: Many carbazole alkaloids and their synthetic derivatives exhibit significant biological activity. acgpubs.org Future research could investigate:

The potential of This compound and its derivatives as scaffolds for developing new therapeutic agents. Its utility as a synthetic intermediate for more complex molecules is a key starting point.

Screening for activity in areas where other carbazoles have shown promise, such as anticancer, antibacterial, or neuroprotective agents.

Polymer and Materials Chemistry: The acetyl group can be used to incorporate the C-1 carbazole moiety into polymeric structures. This leads to questions such as:

How does the C-1 linkage, compared to the conventional C-2/C-7 or C-3/C-6 linkages, affect the conjugation, morphology, and charge-transport properties of carbazole-based polymers?

Can new high-performance polymers for organic field-effect transistors (OFETs) or solar cells be developed from this building block?

Computational Chemistry: Theoretical studies can play a vital role in predicting the properties of This compound and guiding experimental efforts. Computational modeling can be used to:

Calculate its optimized geometry, electronic structure, and spectral properties.

Simulate its behavior in different environments to understand its potential for self-assembly and interaction with other molecules in material blends.

Q & A

Q. What are the standard synthetic routes for 1-(9H-carbazol-1-yl)ethanone, and how do reaction conditions influence yield?

The compound is typically synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-coupling. For example, coupling carbazole with 4-fluoroacetophenone in DMSO using K₂CO₃ at 135°C yields 74–85% product ( ). Solvent choice (e.g., DMSO vs. xylene) and catalysts (Pd(OAc)₂ with phosphine ligands) significantly affect efficiency. Lower yields (35–67%) are observed with Pd-based systems due to competing side reactions, while AlCl₃-mediated acylations achieve higher regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

¹H-NMR (CDCl₃) shows diagnostic peaks: δ 2.71 ppm (acetyl methyl), 7.32–8.21 ppm (aromatic carbazole protons). Crystallographic validation via SHELX software confirms planar carbazole-acetyl geometry ( ). Mass spectrometry (FD-MS) and HPLC-UV are recommended for purity assessment, particularly to detect unreacted carbazole or acylated byproducts .

Q. What safety protocols are essential when handling this compound?

GHS classification (H302, H312, H332) mandates PPE (gloves, lab coat), fume hood use, and avoidance of inhalation. Post-reaction waste must be neutralized with 5% NaOH before disposal ( ). Acute toxicity studies suggest LD₅₀ > 2000 mg/kg (oral, rat), but prolonged skin contact may cause irritation .

Advanced Research Questions

Q. How can regioselectivity challenges in carbazole functionalization be addressed during synthesis?

Competitive C-3 vs. C-1 acylation arises due to carbazole’s electron-rich π-system. Using bulky Lewis acids (e.g., AlCl₃) or directing groups (e.g., methyl in DMSO) favors C-1 substitution. Computational DFT studies (B3LYP/6-31G*) indicate that steric hindrance at C-3 lowers activation energy for C-1 attack .

Q. What mechanisms explain contradictory NMR data in acylated carbazole derivatives?

Discrepancies in aromatic proton splitting (e.g., δ 7.48–8.66 ppm) may stem from rotational isomerism of the acetyl group or crystal packing effects. Variable-temperature NMR (VT-NMR) and X-ray crystallography (via SHELXL) resolve such ambiguities by identifying dynamic conformational changes .

Q. How do solvent polarity and catalyst choice impact reaction optimization in multi-step syntheses?

Polar aprotic solvents (DMSO, DMF) enhance carbazole nucleophilicity in SNAr reactions, while non-polar solvents (xylene) improve Pd-catalyzed coupling efficiency. For example, K₂CO₃ in DMSO at 135°C achieves 85% yield, whereas Pd(OAc)₂/tert-Bu₃P in xylene yields 67% ( ). Screening additives (e.g., 18-crown-6) can stabilize transition states in challenging couplings .

Q. What strategies mitigate low yields in large-scale syntheses?

Scaling up AlCl₃-mediated reactions requires strict moisture control to prevent hydrolysis. Recrystallization from TBME (tert-butyl methyl ether) removes polymeric byproducts, improving purity to >98%. Continuous flow systems with immobilized catalysts (e.g., Pd on silica) reduce batch variability and enhance reproducibility .

Methodological Troubleshooting

Q. How to resolve inconsistencies in melting points between synthesized batches?

Polymorphism is common in carbazole derivatives. Use differential scanning calorimetry (DSC) to identify stable crystalline forms. Recrystallization from mixed solvents (e.g., EtOAc/hexane) ensures consistent crystal packing, as seen in studies where TBME yielded light-brown solids with sharp MPs (~180–182°C) .

Q. Why do some reactions produce unexpected di-acylated products?

Excess acyl chloride or prolonged reaction times promote over-acylation. Monitor reaction progress via TLC (Rf = 0.59 in EtOAc/hexane) and quench with ice-water at 50% conversion. Column chromatography (SiO₂, cyclohexane:EtOAc 97:3) effectively separates mono- and di-acylated species .

Q. How to validate computational models predicting carbazole reactivity?

Correlate DFT-calculated HOMO/LUMO maps with experimental substituent effects. For instance, electron-withdrawing groups (e.g., -CF₃) deactivate the carbazole ring, reducing acylation rates—a trend validated by kinetic studies (k = 0.15 min⁻¹ for 2c vs. 0.08 min⁻¹ for 2d) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.